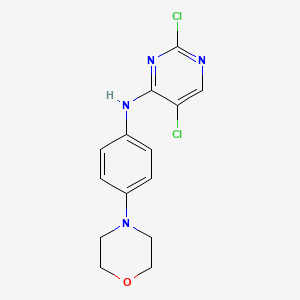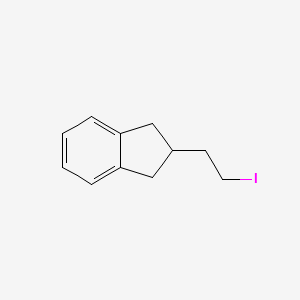
2,3-Dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-1,1'-biphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 3rd positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dimethoxy-1,1'-biphenyl involves the reaction of o-dianisidine with hydrochloric acid and sodium nitrite, followed by reduction with hypophosphorous acid . The reaction conditions typically include:
Temperature: 5-10°C during the addition of sodium nitrite.
Solvents: Water and ether.
Reagents: o-Dianisidine, concentrated hydrochloric acid, sodium nitrite, hypophosphorous acid, and ether.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-1,1'-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can be brominated mainly in the 6,6′-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Bromination: Typically involves bromine or bromine-containing reagents.
Substitution with Benzoyl Chloride: In the presence of stannic chloride, it yields 3,6-dimethoxy-9-phenylfluoren-9-ol.
Major Products Formed
Bromination: Produces brominated derivatives of this compound.
Substitution with Benzoyl Chloride: Forms 3,6-dimethoxy-9-phenylfluoren-9-ol, which can further form ethers.
Applications De Recherche Scientifique
2,3-Dimethoxy-1,1'-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-1,1'-biphenyl involves its interaction with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3′-Dimethoxybiphenyl: Another dimethoxybiphenyl derivative with methoxy groups at different positions.
4,4′-Dimethoxybiphenyl: Similar structure but with methoxy groups at the 4th positions.
3,3′-Dihydroxybiphenyl: A hydroxylated derivative of biphenyl
Uniqueness
2,3-Dimethoxy-1,1'-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy groups affects the compound’s electronic properties and its behavior in chemical reactions.
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-10-6-9-12(14(13)16-2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Clé InChI |
CAWYBEAKUURXCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanol](/img/structure/B8380791.png)
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B8380803.png)
![1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8380810.png)





![[5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B8380849.png)
![5-(3-Chloro-thiophen-2-yl)-3-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B8380855.png)
![2-Acetylnaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B8380861.png)


